molecular formula C21H18BrNO3 B10768565 1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone CAS No. 925419-55-2

1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Cat. No.: B10768565
CAS No.: 925419-55-2
M. Wt: 412.3 g/mol
InChI Key: VHSVKVWHYFBIFJ-QTCYRWPVSA-N
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Description

The compound 1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic molecule characterized by its multifaceted structure. Its extensive framework includes a brominated benzodioxole unit, making it a fascinating subject for study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, a sequence of reactions typically begins with the formation of the cyclopenta[c]quinoline backbone. This involves a series of cyclization steps, often through intramolecular Diels-Alder reactions under controlled temperature and pressure conditions.

Industrial Production Methods: For industrial-scale production, a streamlined synthetic route is preferred. This might involve optimizing the reaction conditions to minimize steps and maximize yield. Catalytic methods, employing palladium or platinum catalysts, could be used to facilitate key transformations like the bromination of the benzodioxole ring.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions, particularly under mild conditions, can transform specific functionalities within the molecule.

  • Substitution: Due to the bromine atom, nucleophilic substitution reactions are feasible, often resulting in a variety of substituted analogues.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of palladium on carbon.

  • Nucleophiles: Alkoxides, amines for substitution reactions.

Major Products Formed: The reactions typically yield a variety of derivatives, which may include oxidized products, reduced forms, and substituted variants with potential changes in pharmacological activity.

Scientific Research Applications

The compound has shown potential in several fields:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential bioactivity, particularly in cell signaling pathways.

  • Medicine: Potential therapeutic effects, particularly in targeting specific receptors.

  • Industry: As an intermediate in the production of pharmaceuticals and specialized chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. Its brominated benzodioxole unit suggests interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 1-[(3aR,4S,9bS)-4-(6-chloro-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

  • 1-[(3aR,4S,9bS)-4-(6-fluoro-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

Comparison: What makes 1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone unique is its brominated benzodioxole structure. This bromination is likely to enhance its binding affinity and specificity for particular biological targets compared to its chlorinated or fluorinated counterparts.

There you go! A comprehensive dive into the world of this compound.

Properties

CAS No.

925419-55-2

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

1-[(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m0/s1

InChI Key

VHSVKVWHYFBIFJ-QTCYRWPVSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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